molecular formula C11H8Cl2N2O3 B3073929 Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 1018520-14-3

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B3073929
CAS No.: 1018520-14-3
M. Wt: 287.1 g/mol
InChI Key: NAVNEZOHFPUCDI-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as an analgesic, anti-inflammatory, and antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or pain pathways, leading to its analgesic and anti-inflammatory effects. Additionally, its potential antidepressant activity could be attributed to its interaction with neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the specific substituents.

    Oxazole: A related heterocycle with one oxygen and one nitrogen atom but different substitution patterns.

    Thiazole: Another five-membered heterocycle with sulfur instead of oxygen.

Uniqueness

Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 2,6-dichlorophenyl group enhances its potential as an antimicrobial and anticancer agent, while the amino and carboxylate groups contribute to its versatility in chemical reactions .

Properties

IUPAC Name

methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-17-11(16)8-9(15-18-10(8)14)7-5(12)3-2-4-6(7)13/h2-4H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVNEZOHFPUCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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